2-({2-[(4-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile
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Overview
Description
2-({2-[(4-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with the molecular formula C24H12N2 This compound is characterized by the presence of two cyanophenyl groups connected through ethynyl linkages to a central benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of Suzuki–Miyaura coupling can be scaled up for industrial applications, ensuring efficient and high-yield production.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrile groups.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the cyanophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-({2-[(4-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-({2-[(4-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets. The ethynyl linkages and nitrile groups play a crucial role in its reactivity and binding properties. The compound can form coordination complexes with transition metals, which are useful in various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group.
4-Cyanophenylacetylene: Contains a cyanophenyl group connected to an ethynyl linkage.
Diphenylacetylene: Lacks the nitrile groups but has a similar ethynyl linkage structure.
Uniqueness
2-({2-[(4-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to the presence of two cyanophenyl groups and its ability to form complex coordination compounds.
Properties
CAS No. |
823227-48-1 |
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Molecular Formula |
C24H12N2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[2-[2-[2-(4-cyanophenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C24H12N2/c25-17-20-11-9-19(10-12-20)13-14-21-5-1-2-6-22(21)15-16-23-7-3-4-8-24(23)18-26/h1-12H |
InChI Key |
FBWSXQAJTSDIEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)C#N)C#CC3=CC=CC=C3C#N |
Origin of Product |
United States |
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